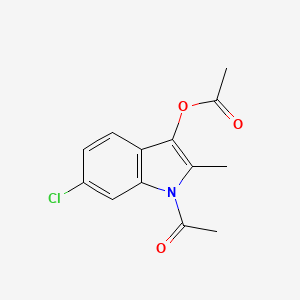

1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. The compound’s structure features an indole core substituted with acetyl, chloro, and methyl groups, making it a versatile molecule for chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Introduction of Substituents: The chloro and methyl groups can be introduced through electrophilic substitution reactions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate undergoes various chemical reactions, including:

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole core.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Halogenation using thionyl chloride or bromine, methylation using methyl iodide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield indole-3-carboxylic acid derivatives, while reduction may produce indole-3-ylmethanol derivatives .

Scientific Research Applications

Biological Activities

The compound exhibits a range of biological activities that are being explored in various research contexts:

Anticancer Activity

1-Acetyl-6-chloro-2-methyl-1H-indol-3-yl acetate has demonstrated promising anticancer properties. It has been evaluated for its efficacy against several human cancer cell lines, showing significant cell growth inhibition. For example, studies have indicated that related indole derivatives possess IC50 values ranging from 4.0 to 10.0 µM against multiple cancer types .

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, have potential antimicrobial activities. They have been tested against various bacterial strains and shown to possess inhibitory effects comparable to standard antibiotics .

Anti-inflammatory Effects

Preliminary studies suggest that this compound may modulate inflammatory responses by reducing pro-inflammatory cytokines such as IL-6 and TNF-alpha in treated cell cultures. This indicates potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

Several case studies have highlighted the applications and efficacy of this compound:

Mechanism of Action

The mechanism of action of 1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

- 1-Acetyl-5-chloro-2-methyl-1h-indol-3-yl acetate

- 1-Acetyl-6-bromo-2-methyl-1h-indol-3-yl acetate

- 1-Acetyl-6-chloro-2-ethyl-1h-indol-3-yl acetate

Uniqueness: 1-Acetyl-6-chloro-2-methyl-1h-indol-3-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group at the 6-position and the acetyl group at the 1-position enhances its reactivity and potential for further functionalization .

Biological Activity

1-Acetyl-6-chloro-2-methyl-1H-indol-3-yl acetate is a synthetic compound belonging to the indole family, which has garnered attention for its diverse biological activities. This article explores its biological activity, particularly focusing on antimicrobial, anticancer, and anti-inflammatory properties, supported by recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C12H12ClN2O2 and a molecular weight of approximately 250.68 g/mol. Its structural features contribute to its reactivity and biological activity, typical of indole derivatives.

Antimicrobial Activity

Indole derivatives, including this compound, have been shown to possess significant antimicrobial properties. Studies indicate that compounds with chloro and methyl substituents exhibit enhanced antibacterial and antifungal activities. For instance:

| Compound | Antimicrobial Activity | Reference |

|---|---|---|

| This compound | Exhibits strong antibacterial effects against various strains | |

| 5d (related compound) | Promising antibacterial and antifungal activities |

Research suggests that these compounds can inhibit microbial growth effectively, making them potential candidates for treating infections.

Anticancer Properties

Recent investigations have highlighted the anticancer potential of indole derivatives. For example, studies have shown that certain indole compounds can induce apoptosis in cancer cells and inhibit tumor growth. The following table summarizes key findings on the anticancer activity of related indole compounds:

These findings suggest that the compound's structural characteristics may enhance its ability to target cancer cells while minimizing toxicity to normal cells.

Anti-inflammatory Activity

The anti-inflammatory properties of indole derivatives are also noteworthy. Research indicates that these compounds can inhibit pro-inflammatory cytokines, making them potential therapeutic agents for inflammatory diseases. A study demonstrated the following effects:

This anti-inflammatory activity could be beneficial in managing conditions characterized by excessive inflammation.

Case Studies

Several case studies have explored the biological activity of indole derivatives similar to this compound:

- Anticancer Study : A study on related indole compounds showed a significant reduction in cell viability in breast cancer cell lines at concentrations as low as 10 μM, indicating potent anticancer activity.

- Antimicrobial Evaluation : Compounds with similar structures were assessed for their ability to inhibit bacterial growth, demonstrating effective results against resistant strains.

Properties

CAS No. |

5446-24-2 |

|---|---|

Molecular Formula |

C13H12ClNO3 |

Molecular Weight |

265.69 g/mol |

IUPAC Name |

(1-acetyl-6-chloro-2-methylindol-3-yl) acetate |

InChI |

InChI=1S/C13H12ClNO3/c1-7-13(18-9(3)17)11-5-4-10(14)6-12(11)15(7)8(2)16/h4-6H,1-3H3 |

InChI Key |

AMJQQQTXFVFJHB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C2=C(N1C(=O)C)C=C(C=C2)Cl)OC(=O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.